molecular formula C13H16N4OS B2835740 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 896707-81-6

3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2835740
CAS No.: 896707-81-6
M. Wt: 276.36
InChI Key: NGOQNUHFWDYSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities .

Future Directions

The compound and its derivatives have a wide range of biological activities , suggesting that they could be further explored for potential therapeutic applications. Future research could focus on optimizing the synthesis of the compound, studying its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrimidine derivatives with pyrrolidine and subsequent cyclization to form the desired pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives .

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-12-10-4-3-5-14-11(10)15-13(19)17(12)9-8-16-6-1-2-7-16/h3-5H,1-2,6-9H2,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOQNUHFWDYSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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